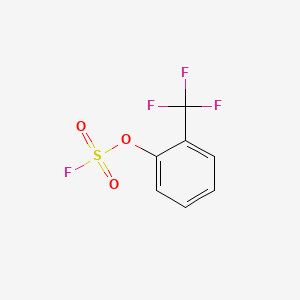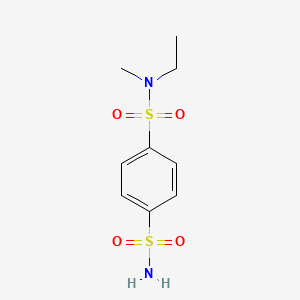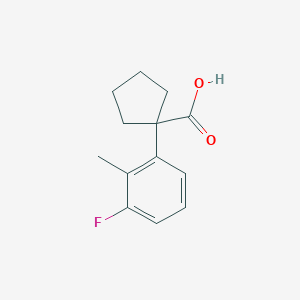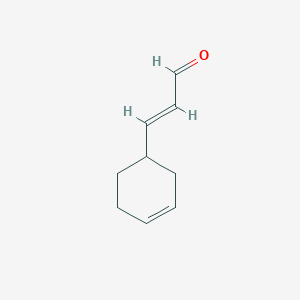
2-(Trifluoromethyl)phenylfluoranesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)phenylfluoranesulfonate is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a fluoranesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)phenylfluoranesulfonate typically involves the reaction of 2-(Trifluoromethyl)phenylsulfonyl chloride with a fluorinating agent under controlled conditions. One common method includes the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds through a chlorine-fluorine exchange mechanism, resulting in the formation of the desired sulfonate compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)phenylfluoranesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of various substituted products.
Electrophilic Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, introducing new functional groups onto the phenyl ring.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, electrophiles like halogens, and coupling agents such as palladium catalysts. Reaction conditions typically involve the use of solvents like acetonitrile or dichloromethane and may require heating or the use of a catalyst to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminosulfonate derivative, while electrophilic aromatic substitution with bromine can produce a brominated phenylfluoranesulfonate .
Applications De Recherche Scientifique
2-(Trifluoromethyl)phenylfluoranesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its ability to enhance the metabolic stability and bioavailability of active pharmaceutical ingredients.
Chemical Biology: The compound is used as a probe in chemical biology studies to investigate enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)phenylfluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. Additionally, the sulfonate group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Similar in structure but lacks the fluoranesulfonate group.
2-Fluoro-5-(Trifluoromethyl)phenyl Isocyanate: Contains a trifluoromethyl group and is used as a building block in pharmaceutical synthesis.
5-(2-Trifluoromethylphenyl)-2-Furoic Acid: Another trifluoromethyl-containing compound with applications in drug development.
Uniqueness
2-(Trifluoromethyl)phenylfluoranesulfonate is unique due to the presence of both the trifluoromethyl and fluoranesulfonate groups, which confer distinct chemical properties. The combination of these groups enhances the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications .
Propriétés
Formule moléculaire |
C7H4F4O3S |
|---|---|
Poids moléculaire |
244.17 g/mol |
Nom IUPAC |
1-fluorosulfonyloxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H4F4O3S/c8-7(9,10)5-3-1-2-4-6(5)14-15(11,12)13/h1-4H |
Clé InChI |
CLAAIZULFGQICG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(F)(F)F)OS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13554302.png)
![2-[(Tert-butoxy)carbonyl]butanoic acid](/img/structure/B13554309.png)




![rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13554322.png)

![2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B13554342.png)

![6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13554352.png)
![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)


